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molecular formula C7H7N3 B1293834 1H-Indazol-7-amine CAS No. 21443-96-9

1H-Indazol-7-amine

Cat. No. B1293834
M. Wt: 133.15 g/mol
InChI Key: OTFFCAGPSWJBDK-UHFFFAOYSA-N
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Patent
US06552021B2

Procedure details

Hydrogenation of 7-nitroindazole (prepared from 2-methyl-6-nitroaniline according to the literature procedures. Davies, R. R. J.C.S., 1955, 2412-2423; Porter, H. D Org. Synth. Collect. Vol I, 20, 73-74.) gave 7-aminoindazole. This was reacted as above with 2-iodo-3-nitrobenzoic acid to give 2-(1H-indazol-7-ylamino)-3-nitrobenzoic acid (19%, crude). This was purified by treating with an ethereal solution of CH2N2 followed by chromatography on silica gel to give methyl 2-(1H-indazol-7-ylamino)-3-nitrobenzoate (72%); mp (EtOAc/n-hexane) 137-138° C.; 1H NMR [(CD3)2SO] δ 3.49 (s, 3 H, OCH3), 6.72 (br d, J=7.2 Hz, 1 H, ArH), 6.91 (t, J=7.7 Hz, 1 H, ArH), 7.17 (t, J=8.0 Hz, 1 H, ArH), 7.45 (d, J=8.0 Hz, 1 H, ArH), 8.07-8.12 (m, 2 H, 2xArH), 8.18 (dd, J=8.2, 1.5 Hz, 1 H, ArH), 9.45 (br s, 1 H, diphenylamine NH), 13.36 (br s, 1 H, indazole NH). Also isolated was methyl 2-8 (1-methyl-1H-indazol-7-yl)amino]-3-nitrobenzoate (3%); mp (EtOAc/n-hexane) 137-138° C.; 1H NMR [(CD3)2SO] δ 3.72 (s, 3 H, OCH3), 4.19 (s, 3 H, NCH3), 6.46 (d, J=7.2 Hz, 1 H, ArH), 6.83 (dd, J=8.2, 7.4 Hz, 1 H, ArH), 7.18 (t, J=8.0 Hz, 1 H, ArH), 7.30 (d, J=8.3 Hz, 1 H, ArH), 8.18-8.22 (m, 2 H, 2xArH), 8.34 (s, 1 H, ArH), 9.97 (s, 1 H, NH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2)([O-])=O.CC1C=CC=C([N+]([O-])=O)C=1N>>[NH2:1][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=NNC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Collect

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2C=NNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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